Cosyntropin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cosyntropin is a synthetic peptide that mimics the biological activity of adrenocorticotropic hormone. Adrenocorticotropic hormone is a hormone produced by the pituitary gland that stimulates the adrenal glands to release cortisol and other corticosteroids. This compound is primarily used in medical diagnostics to assess adrenal gland function, particularly in the diagnosis of conditions such as adrenal insufficiency and Addison’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cosyntropin is synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Attachment of the first amino acid: The first amino acid is attached to a solid resin support.

Deprotection and coupling: The amino group of the attached amino acid is deprotected, and the next amino acid is coupled to it using a coupling reagent such as dicyclohexylcarbodiimide.

Repetition: The deprotection and coupling steps are repeated until the desired peptide sequence is obtained.

Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale solid-phase peptide synthesis. The process is optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity and quality of the final product. The peptide is then formulated into a sterile solution for injection .

Chemical Reactions Analysis

Structural Characteristics Governing Reactivity

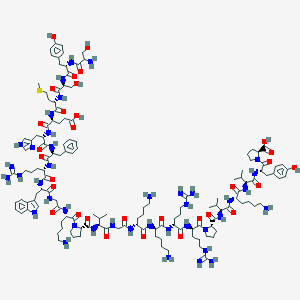

Molecular formula : C₁₃₆H₂₁₀N₄₀O₃₁S

Molecular weight : 2,933.44 g/mol

Amino acid sequence :

Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro

Key structural features influencing reactivity:

- N-terminal domain (residues 1-20) : Essential for biologic activity; truncation beyond residue 20 reduces potency by 70% per amino acid removed .

- Open-chain polypeptide : Lacks disulfide bonds, increasing susceptibility to proteolytic cleavage compared to native ACTH .

- C-terminal truncation : Eliminates antigenic epitopes (residues 25-39), reducing immunogenicity .

Stability and Degradation Pathways

Solution stability :

Thermal degradation :

- Lyophilized powder : Stable at -20°C for 24 months

- Reconstituted solution : Discard after 12 hours at 2-8°C

Biochemical Interactions

Receptor binding :

- Target : Melanocortin-2 receptor (MC2R) on adrenal cortex

- Binding affinity : Kd = 0.89 nM (comparable to native ACTH)

- Downstream effects :

Steroidogenesis kinetics :

| Parameter | Value |

|---|---|

| Cortisol Tₘₐₓ | 2.5 ± 0.5 hr post-IV |

| AUC₀₋₆ₕᵣ | 1,328 ± 214 μg·hr/dL |

Immunologic Reactivity

Despite reduced antigenicity vs. native ACTH, hypersensitivity occurs in 0.02% of patients :

| Reaction Type | Incidence | Mechanism |

|---|---|---|

| Anaphylaxis | 1:50,000 doses | IgE-mediated (rare) |

| Local urticaria | 0.3% | Histamine release |

| Delayed hypersensitivity | Case reports | T-cell mediated |

Comparative Reactivity Profile

| Property | This compound | Native ACTH |

|---|---|---|

| Immunogenicity | Low (no C-terminal epitopes) | High |

| Proteolytic stability | t₁/₂ = 18 min (plasma) | t₁/₂ = 10 min |

| Melanotropic activity | 15% of ACTH | 100% |

Scientific Research Applications

Cosyntropin Stimulation Test

The this compound stimulation test is a standard diagnostic procedure for assessing the function of the hypothalamic-pituitary-adrenal (HPA) axis. It helps differentiate between primary and secondary adrenal insufficiency by measuring cortisol responses following this compound administration.

Key Findings:

- In a meta-analysis, the sensitivity and specificity of the test were found to be approximately 92% and 96%, respectively, making it a reliable tool for diagnosing adrenal disorders .

- A study involving 63 patients indicated that cortisol levels significantly increased at 30 and 60 minutes post-cosyntropin administration, confirming normal HPA axis function in these individuals .

Table 1: Cortisol Levels Post-Cosyntropin Administration

| Time (minutes) | Cortisol Level (µg/dL) | Patient Group |

|---|---|---|

| 30 | 21.7 | Normal HPA |

| 60 | 24.4 | Normal HPA |

Evaluation of Cushing’s Syndrome

This compound is also utilized in evaluating patients suspected of having Cushing’s syndrome. The test assesses the adrenal response to exogenous ACTH, aiding in distinguishing between various forms of hypercortisolism.

Case Study:

- A patient with suspected Cushing's syndrome underwent a low-dose this compound stimulation test, revealing abnormal cortisol suppression patterns indicative of the disease .

Neuroinflammation

Recent studies have explored this compound's role in treating neuroinflammatory conditions. Research indicates that this compound may reduce neuroinflammation and improve cognitive outcomes following traumatic brain injury (TBI).

Key Findings:

- In a mouse model of TBI, this compound treatment resulted in decreased levels of inflammatory markers such as IL-1β and TNFα in the cortex and serum, suggesting its anti-inflammatory effects .

- Behavioral assessments showed improved memory performance in this compound-treated mice compared to controls .

Table 2: Effects of this compound on Inflammatory Markers

| Treatment Group | IL-1β Expression (pg/mL) | TNFα Expression (pg/mL) |

|---|---|---|

| Saline Control | Higher | Higher |

| This compound | Lower | Lower |

Metabolic Disorders

Emerging evidence suggests that this compound may have potential applications in managing metabolic disorders associated with obesity and chronic inflammation.

Research Insights:

- Studies indicate that this compound can modulate metabolic pathways influenced by glucocorticoids, which may be beneficial in treating obesity-related complications .

- A novel therapy utilizing this compound has been proposed for regulating inflammation in adipose tissues, potentially impacting obesity-related diseases .

Mechanism of Action

Cosyntropin exerts its effects by binding to specific receptors on the surface of adrenal cells. This binding stimulates the initial reaction involved in the synthesis of adrenal steroids, including cortisol, cortisone, and aldosterone. The process involves the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate. This, in turn, activates protein kinase A, leading to the phosphorylation of key enzymes involved in steroidogenesis .

Comparison with Similar Compounds

Cosyntropin is similar to other synthetic peptides that mimic the activity of adrenocorticotropic hormone, such as tetracosactide. this compound is unique in its specific amino acid sequence, which confers its biological activity. Other similar compounds include:

Tetracosactide: Another synthetic peptide with similar biological activity.

Hydrocortisone: A corticosteroid used in the treatment of adrenal insufficiency.

Prednisone: A synthetic corticosteroid with anti-inflammatory properties.

This compound’s uniqueness lies in its ability to specifically stimulate the adrenal cortex to produce corticosteroids, making it a valuable diagnostic tool in endocrinology .

Biological Activity

Cosyntropin, also known as tetracosactide, is a synthetic derivative of adrenocorticotropic hormone (ACTH) that plays a crucial role in stimulating adrenal steroidogenesis. Its biological activity mirrors that of natural ACTH, particularly in its ability to promote cortisol production in the adrenal cortex. This article delves into the mechanisms, pharmacodynamics, clinical applications, and research findings related to this compound.

This compound exerts its effects by binding to specific receptors on the adrenal cell plasma membrane, initiating the synthesis of adrenal steroids from cholesterol. The minimal active sequence of this compound comprises the first 20 amino acids, with significant potency loss observed with shorter sequences . It is noted that a dose of 0.25 mg of this compound can stimulate the adrenal cortex similarly to 25 units of natural ACTH .

Pharmacokinetics and Dynamics

- Absorption : Rapidly absorbed following intramuscular administration.

- Peak Plasma Concentration : Typically occurs around 45-60 minutes post-injection.

- Half-life : Approximately 15 minutes for this compound, while cortisol has a half-life ranging from 70 to 120 minutes .

- Cortisol Response : A normal response to this compound stimulation involves an approximate doubling of baseline plasma cortisol levels within 30-60 minutes after administration .

Clinical Applications

This compound is primarily used in the diagnosis and evaluation of adrenal insufficiency. The stimulation test with this compound helps assess the functionality of the hypothalamic-pituitary-adrenal (HPA) axis by measuring cortisol levels before and after administration.

Table 1: Cortisol Response to this compound Stimulation Test

| Dose of this compound (μg/kg) | Peak Cortisol Level (nmol/L) | Time to Peak (minutes) |

|---|---|---|

| 0.01 | 180.1 ± 57.3 | 10 |

| 0.05 | 244.9 ± 40.2 | 20 |

| 0.1 | 289.7 ± 75.8 | 30 |

| 0.5 | 336.6 ± 53.5 | 60 |

| 1.0 | 355.0 ± 56.9 | 60 |

This table summarizes findings from a study that evaluated the effects of various doses of this compound on serum cortisol concentrations .

Case Studies and Research Findings

-

Adrenal Insufficiency Diagnosis :

A study involving healthy volunteers and patients with primary and secondary adrenal insufficiency demonstrated that serum free cortisol responses to this compound are more indicative of adrenal function than total cortisol levels . The study established a normative database for serum free cortisol responses, aiding in clinical assessments. -

Impact on Critical Illness :

In critically ill patients, factors such as low albumin levels can affect the total cortisol response to this compound stimulation tests, complicating the diagnosis of adrenal insufficiency in these settings . -

Variability in Responses :

Research indicates that responses to this compound can vary significantly based on underlying conditions like cirrhosis or critical illness, which can blunt the expected cortisol response due to alterations in serum protein levels . -

Longitudinal Studies :

A longitudinal study monitored patients over several months post-cosyntropin administration, revealing sustained cortisol production without glucocorticoid replacement therapy in individuals with normal HPA axis function .

Properties

CAS No. |

16960-16-0 |

|---|---|

Molecular Formula |

C136H210N40O31S |

Molecular Weight |

2933.4 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C136H210N40O31S/c1-75(2)109(127(200)154-71-106(181)156-88(31-13-17-52-137)114(187)158-89(32-14-18-53-138)115(188)159-91(35-21-56-149-134(142)143)116(189)164-96(37-23-58-151-136(146)147)131(204)175-60-25-39-104(175)126(199)173-111(77(5)6)128(201)163-90(33-15-19-54-139)120(193)171-110(76(3)4)129(202)169-101(65-80-43-47-84(180)48-44-80)132(205)176-61-26-40-105(176)133(206)207)172-125(198)103-38-24-59-174(103)130(203)95(34-16-20-55-140)157-107(182)70-153-113(186)99(66-81-68-152-87-30-12-11-29-85(81)87)167-117(190)92(36-22-57-150-135(144)145)160-121(194)98(63-78-27-9-8-10-28-78)166-123(196)100(67-82-69-148-74-155-82)168-118(191)93(49-50-108(183)184)161-119(192)94(51-62-208-7)162-124(197)102(73-178)170-122(195)97(165-112(185)86(141)72-177)64-79-41-45-83(179)46-42-79/h8-12,27-30,41-48,68-69,74-77,86,88-105,109-111,152,177-180H,13-26,31-40,49-67,70-73,137-141H2,1-7H3,(H,148,155)(H,153,186)(H,154,200)(H,156,181)(H,157,182)(H,158,187)(H,159,188)(H,160,194)(H,161,192)(H,162,197)(H,163,201)(H,164,189)(H,165,185)(H,166,196)(H,167,190)(H,168,191)(H,169,202)(H,170,195)(H,171,193)(H,172,198)(H,173,199)(H,183,184)(H,206,207)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151)/t86?,88-,89-,90+,91-,92+,93+,94+,95+,96-,97+,98+,99+,100+,101+,102+,103+,104+,105+,109+,110+,111+/m1/s1 |

InChI Key |

ZOEFCCMDUURGSE-CQVUSSRSSA-N |

SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)C(CO)N |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N |

Key on ui application |

Tetracosactide is used for diagnostic purposes. It is suitable for treatment of adrenal insufficiency of central origin. It can also be used to diagnose Addison's disease. |

boiling_point |

N/A |

melting_point |

N/A |

Key on ui other cas no. |

16960-16-0 |

Pictograms |

Irritant; Health Hazard |

sequence |

H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH |

source |

Synthetic |

Synonyms |

Cosyntropin; Tetracosactrin; α1-24-Corticotropin; ACTH(1-24); 1-24-ACTH; 1-24-Corticotropin; ACTH 1-24; ACTH1-24; Cortosyn; Cortrosyn; Tetracosactide; Tetracosapeptide; ACTH (1-24); Tetracosactid; Tetracosactide; Cortrosinta; Actholain; Cortrosyn; Synacthen; Nuvacthen depot; Cortrophin S |

Origin of Product |

United States |

Q1: How does cosyntropin interact with its target and what are the downstream effects?

A1: this compound mimics the action of endogenous ACTH by binding to melanocortin 2 receptors (MC2R) located on the surface of adrenal gland cells. [] This binding initiates a signaling cascade that ultimately leads to the production and release of cortisol, the primary glucocorticoid hormone in humans. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound consists of the first 24 amino acids of the naturally occurring ACTH molecule. Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound.

Q3: How stable is this compound under different storage conditions?

A3: Studies have shown that reconstituted this compound maintains its biological activity when stored frozen at -20°C in plastic syringes for at least 6 months. [] Prolonged refrigeration of the reconstituted solution at 4-8°C for up to 60 days also does not affect its validity for use in the 1 µg this compound test. []

Q4: What are the advantages of using this compound in adrenal function testing?

A4: this compound is a reliable stimulator of cortisol secretion and provides a direct assessment of adrenal gland responsiveness. [, ] It is readily available, easy to administer, and has a well-established safety profile. [, ]

Q5: What are the different doses of this compound used in clinical practice and research?

A5: this compound is commonly administered at doses of 1 µg, 10 µg, and 250 µg. The appropriate dose varies depending on the patient population and the specific clinical question. [, , , , ]

Q6: What factors can influence the cortisol response to this compound?

A7: Several factors can influence cortisol response, including the patient's age, weight, underlying health conditions (such as sepsis or critical illness), previous or ongoing glucocorticoid treatment, and the presence of certain medications. [, , , , ]

Q7: What are some potential areas for future research on this compound?

A7: Future research could focus on:

- Optimizing this compound dosing strategies for different patient populations, particularly in critically ill individuals and those with obesity. [, ]

- Further elucidating the impact of this compound stimulation on aldosterone secretion and lateralization during AVS. [, ]

- Identifying novel biomarkers that can improve the diagnosis and management of adrenal insufficiency. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.